molecular formula C25H24N4O3S B11448982 2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11448982
M. Wt: 460.5 g/mol
InChI Key: GFYCMVDZOFFDMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of a pyridine ring, an imidazolidinone ring, and an acetamide group. The presence of the ethoxyphenyl and pyridinyl moieties adds to its complexity and functionality. Researchers have explored its properties due to its potential biological and industrial significance .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. The specific synthetic steps and reagents may vary, but the overall strategy aims to assemble the key functional groups in a controlled manner.

Reaction Conditions: The synthesis typically involves organic solvents, mild temperatures, and carefully selected catalysts. For example, a combination of pyridine derivatives and thiol compounds can facilitate the formation of the imidazolidinone ring. Researchers optimize reaction conditions to achieve high yields and purity.

Industrial Production: While laboratory-scale synthesis provides valuable insights, industrial production methods often involve continuous flow processes, automation, and scalability. Companies may employ specialized reactors and purification techniques to meet commercial demands.

Chemical Reactions Analysis

Reaction Types: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the ethoxyphenyl or pyridinyl groups.

    Reduction: Reduction reactions may alter the imidazolidinone ring or other functional groups.

    Substitution: Substituting specific atoms or groups can lead to derivatives with distinct properties.

Common Reagents and Conditions: Reagents such as oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) play crucial roles. Reaction conditions depend on the specific transformation but often involve reflux, inert atmospheres, and controlled pH.

Major Products: The primary product is the target compound itself. researchers may also isolate intermediates or byproducts during the synthesis.

Scientific Research Applications

Chemistry:

    Catalysis: Researchers explore its catalytic properties due to the presence of functional groups.

    Supramolecular Chemistry: Its complex structure contributes to host-guest interactions and self-assembly.

Biology and Medicine:

    Drug Discovery: Scientists investigate its potential as a drug scaffold or lead compound.

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it relevant for therapeutic applications.

Industry:

    Materials Science: Its unique structure inspires novel materials, coatings, or sensors.

    Agrochemicals: Researchers explore its use in crop protection or pest control.

Mechanism of Action

The compound likely interacts with specific cellular targets, affecting biological processes. Further studies are needed to elucidate its precise mechanism, including receptor binding, enzymatic inhibition, or signal transduction pathways.

Comparison with Similar Compounds

While this compound is distinctive, it shares features with related molecules:

    Structural Analogues: Explore compounds with similar core structures.

    Functional Analogs: Investigate molecules with comparable reactivity or biological effects.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-2-32-21-13-11-20(12-14-21)29-24(31)22(16-23(30)27-18-8-4-3-5-9-18)28(25(29)33)17-19-10-6-7-15-26-19/h3-15,22H,2,16-17H2,1H3,(H,27,30)

InChI Key

GFYCMVDZOFFDMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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